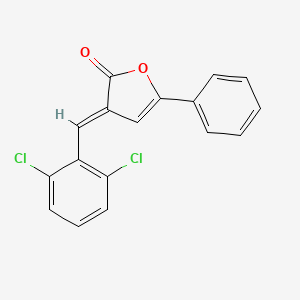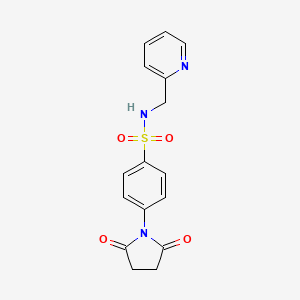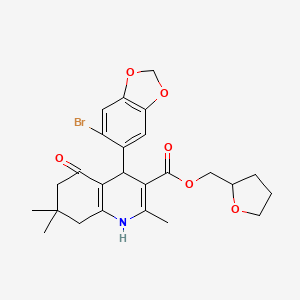
3-(2,6-dichlorobenzylidene)-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as Muscone, is a synthetic compound that belongs to the family of musk fragrances. It is widely used in the perfume industry due to its strong and long-lasting scent. However, Muscone has also gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and environmental sciences.
科学的研究の応用
Muscone has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of novel musk fragrances. Muscone has also been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anticancer activities. In addition, Muscone has been used as a model compound for studying the mechanism of action of musk fragrances. Its unique chemical structure and strong scent make it an ideal candidate for investigating the olfactory system.
作用機序
The mechanism of action of Muscone is not fully understood. However, it is believed that Muscone interacts with the olfactory receptors in the nasal cavity, which triggers a cascade of events that lead to the perception of smell. Muscone has been shown to activate the olfactory receptor OR5AN1, which is responsible for the detection of musk fragrances.
Biochemical and Physiological Effects:
Muscone has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Muscone has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Muscone has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
Muscone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. Muscone also has a strong and long-lasting scent, which makes it easy to detect and quantify. However, Muscone has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the natural musk fragrances found in nature. In addition, Muscone has a complex chemical structure that may make it difficult to study its mechanism of action.
将来の方向性
There are several future directions for the study of Muscone. One area of research is the development of novel musk fragrances based on the structure of Muscone. Another area of research is the investigation of Muscone's potential medicinal properties, including its anti-inflammatory, antioxidant, and anticancer activities. In addition, further studies are needed to fully understand the mechanism of action of Muscone and its interaction with the olfactory system. Finally, Muscone can be used as a model compound for studying the olfactory system, which may lead to the development of new therapies for olfactory disorders.
合成法
Muscone can be synthesized through a multi-step process starting from 3-phenyl-2-propyn-1-ol and 2,6-dichlorobenzaldehyde. The first step involves the reaction of 3-phenyl-2-propyn-1-ol with sodium hydride in DMF to form the corresponding sodium alkoxide. The second step involves the addition of 2,6-dichlorobenzaldehyde to the reaction mixture, followed by heating at reflux temperature. The resulting product is then purified by column chromatography to obtain pure Muscone.
特性
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O2/c18-14-7-4-8-15(19)13(14)9-12-10-16(21-17(12)20)11-5-2-1-3-6-11/h1-10H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPDGQFYGCQKQL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=C(C=CC=C3Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4920352.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)

![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)
![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)

![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]](/img/structure/B4920435.png)
